molecular formula C39H51N3O2 B13151897 2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B13151897
M. Wt: 593.8 g/mol
InChI Key: MPMGKVKBEUYUBR-PXLJZGITSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-phenyl-4,5-dihydrooxazole in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to enhance yield and purity, employing continuous flow reactors, and using more efficient catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the oxazoline ring .

Mechanism of Action

The mechanism by which 2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic reactions by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved include coordination to metal centers, which then participate in catalytic cycles to produce the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine lies in its specific chiral environment and the presence of dibutyl groups, which enhance its steric hindrance and electronic properties. These features make it particularly effective in asymmetric catalysis, providing higher selectivity and efficiency compared to similar compounds .

Properties

Molecular Formula

C39H51N3O2

Molecular Weight

593.8 g/mol

IUPAC Name

(4S)-5,5-dibutyl-2-[6-[(4S)-5,5-dibutyl-4-phenyl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4H-1,3-oxazole

InChI

InChI=1S/C39H51N3O2/c1-5-9-26-38(27-10-6-2)34(30-20-15-13-16-21-30)41-36(43-38)32-24-19-25-33(40-32)37-42-35(31-22-17-14-18-23-31)39(44-37,28-11-7-3)29-12-8-4/h13-25,34-35H,5-12,26-29H2,1-4H3/t34-,35-/m0/s1

InChI Key

MPMGKVKBEUYUBR-PXLJZGITSA-N

Isomeric SMILES

CCCCC1([C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC

Canonical SMILES

CCCCC1(C(N=C(O1)C2=NC(=CC=C2)C3=NC(C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC

Origin of Product

United States

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